molecular formula C21H19ClN2O4 B251696 N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide

N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B251696
M. Wt: 398.8 g/mol
InChI Key: UAEQSVCNNSBWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide, also known as CDPC or 4-Chloro-3,5-dimethyl-N-[4-(furan-2-carbonyl)phenyl]-N-(2-hydroxyethyl)benzeneacetamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPC is a furan derivative and belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been studied for its anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. This compound has been shown to selectively inhibit COX-2, which is the inducible form of the enzyme that is upregulated during inflammation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the serum and synovial fluid of arthritic rats. This compound has also been shown to reduce the levels of prostaglandins and leukotrienes, which are mediators of inflammation.

Advantages and Limitations for Lab Experiments

N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide has several advantages as a research tool. It is a well-characterized compound that has been studied extensively for its potential therapeutic applications. This compound is also readily available and can be synthesized in large quantities. However, this compound also has some limitations. It has been reported to exhibit some toxicity at high doses, and its long-term effects have not been fully studied. This compound also has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide. One potential area of study is the development of this compound analogs that exhibit improved pharmacological properties. Another area of study is the investigation of the long-term effects of this compound on various physiological systems. This compound has also been reported to exhibit neuroprotective effects, and further research is needed to explore its potential use in the treatment of neurological disorders. In addition, the potential use of this compound in combination with other drugs for the treatment of various diseases warrants further investigation.

Synthesis Methods

N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide can be synthesized by the reaction of 4-chloro-3,5-dimethylphenol with furan-2-carboxylic acid, followed by the reaction with N-(2-hydroxyethyl)benzeneacetamide and acetic anhydride. The final product is obtained after purification and recrystallization. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product have been optimized through various methods.

Scientific Research Applications

N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and Alzheimer's disease.

Properties

Molecular Formula

C21H19ClN2O4

Molecular Weight

398.8 g/mol

IUPAC Name

N-[4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H19ClN2O4/c1-13-10-17(11-14(2)20(13)22)28-12-19(25)23-15-5-7-16(8-6-15)24-21(26)18-4-3-9-27-18/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

UAEQSVCNNSBWQU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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